molecular formula C9H11NO2S B15230487 Methyl 4-methyl-6-(methylthio)nicotinate

Methyl 4-methyl-6-(methylthio)nicotinate

Cat. No.: B15230487
M. Wt: 197.26 g/mol
InChI Key: OEPWFJBVEUKCNN-UHFFFAOYSA-N
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Description

Methyl 4-methyl-6-(methylthio)nicotinate is an organic compound belonging to the nicotinate family It is characterized by the presence of a methyl group at the 4th position and a methylthio group at the 6th position on the nicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-6-(methylthio)nicotinate typically involves the esterification of 4-methyl-6-(methylthio)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield derivatives with altered functional groups, such as the conversion of the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted nicotinates.

Scientific Research Applications

Methyl 4-methyl-6-(methylthio)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-6-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound may exert its effects through the modulation of enzyme activity or receptor binding. The presence of the methylthio group can influence its reactivity and interactions with biological molecules, potentially affecting pathways related to inflammation or microbial growth.

Comparison with Similar Compounds

    Methyl nicotinate: Lacks the methylthio group, resulting in different chemical and biological properties.

    4-methyl nicotinate: Similar structure but without the methylthio group at the 6th position.

    6-methylthio nicotinate: Lacks the methyl group at the 4th position.

Uniqueness: Methyl 4-methyl-6-(methylthio)nicotinate is unique due to the presence of both the methyl and methylthio groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

methyl 4-methyl-6-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C9H11NO2S/c1-6-4-8(13-3)10-5-7(6)9(11)12-2/h4-5H,1-3H3

InChI Key

OEPWFJBVEUKCNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)SC

Origin of Product

United States

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